

2-Chloro-2',4'-difluoroacetophenone CAS number lookup

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-2',4'-difluoroacetophenone
Cat. No.:	B028241

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-2',4'-difluoroacetophenone** (CAS: 51336-94-8) for Researchers and Drug Development Professionals

Introduction

2-Chloro-2',4'-difluoroacetophenone, identified by the CAS number 51336-94-8, is a highly versatile halogenated acetophenone derivative.^{[1][2][3]} Also known by its synonym, 2,4-Difluorophenacyl chloride, this compound has emerged as a critical building block in modern organic synthesis.^[2] Its significance lies in a unique molecular architecture that features a difluorinated phenyl ring and a reactive α -chloro ketone moiety. This dual functionality enhances its reactivity, making it an invaluable intermediate for constructing more complex molecules.^[2]

Primarily, this compound serves as a cornerstone in the pharmaceutical industry for the synthesis of a wide array of bioactive compounds, including anti-inflammatory and analgesic drugs.^{[1][2]} Its utility extends to the agrochemical sector for formulating herbicides and fungicides, and into materials science for developing high-performance polymers.^[2] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, applications, and essential experimental protocols.

Physicochemical Properties and Specifications

The compound is typically a white to light yellow or brown crystalline powder, and its key properties are summarized below.[2][4]

Property	Value	Source(s)
CAS Number	51336-94-8	[1][2][3]
Molecular Formula	C ₈ H ₅ ClF ₂ O	[2][4]
Molecular Weight	190.57 g/mol	[1][2][3]
Appearance	White to light yellow/brown powder or crystal	[2]
Melting Point	44 - 52 °C	[2][3][4]
Purity	≥ 98% (GC)	[2]
Synonyms	2,4-Difluorophenacyl chloride	[2]
InChI Key	UENGBOCGGKLVJJ- UHFFFAOYSA-N	[1]
Storage Conditions	2 - 8 °C	[2]

Synthesis and Reactivity

The most established method for synthesizing **2-Chloro-2',4'-difluoroacetophenone** is through a Friedel-Crafts acylation reaction. This involves reacting 1,3-difluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride.[4][5]

The core of its synthetic utility lies in its reactivity. The chlorine atom, being alpha to the carbonyl group, is particularly labile and acts as an excellent leaving group in nucleophilic substitution reactions.[1] The electron-withdrawing effects of the adjacent carbonyl group and the difluorinated phenyl ring increase the electrophilicity of the α -carbon, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to its role as a building block for introducing various functional groups and forming new carbon-carbon or carbon-heteroatom bonds.

General Synthesis Workflow

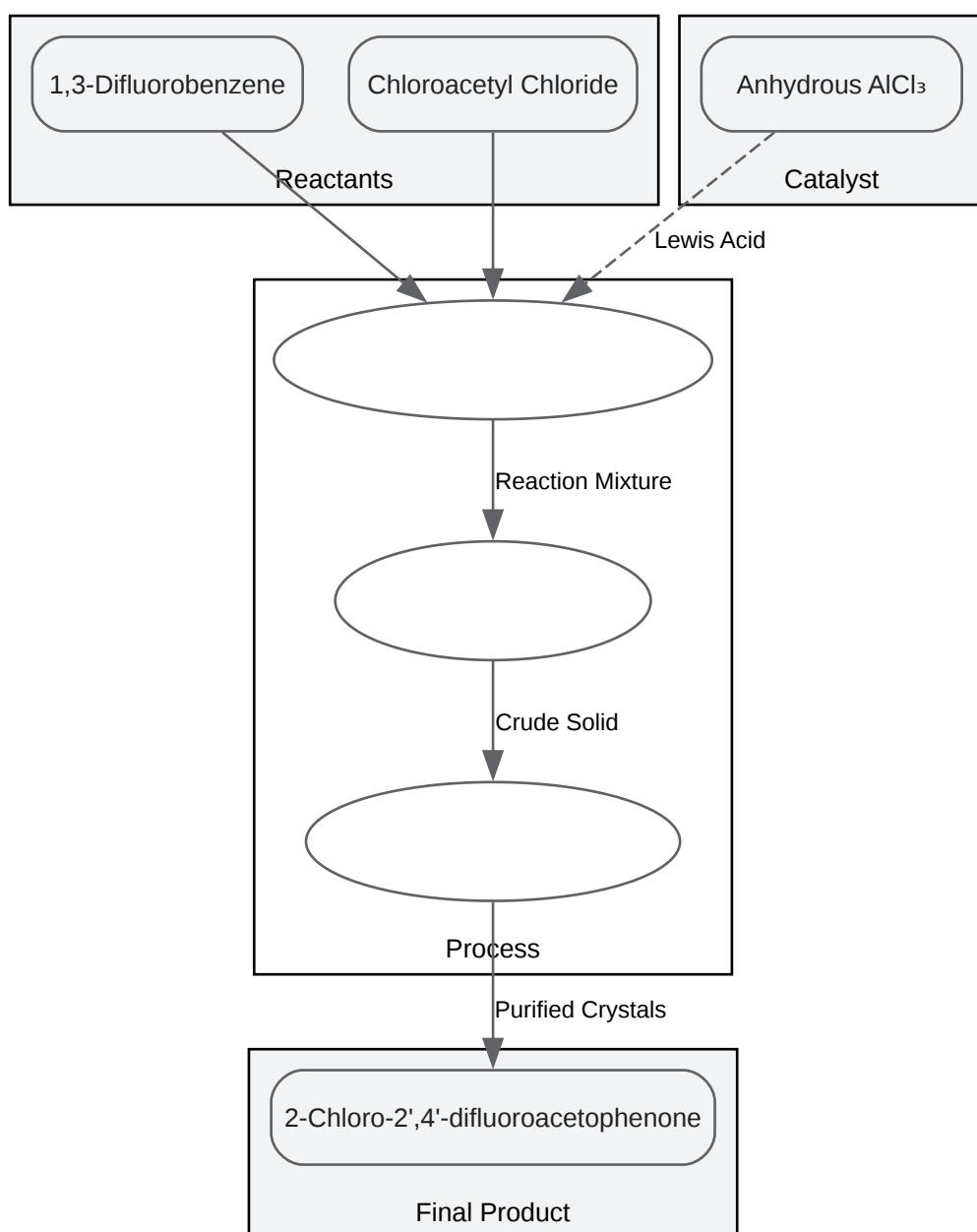


Figure 1: Synthesis Workflow for 2-Chloro-2',4'-difluoroacetophenone

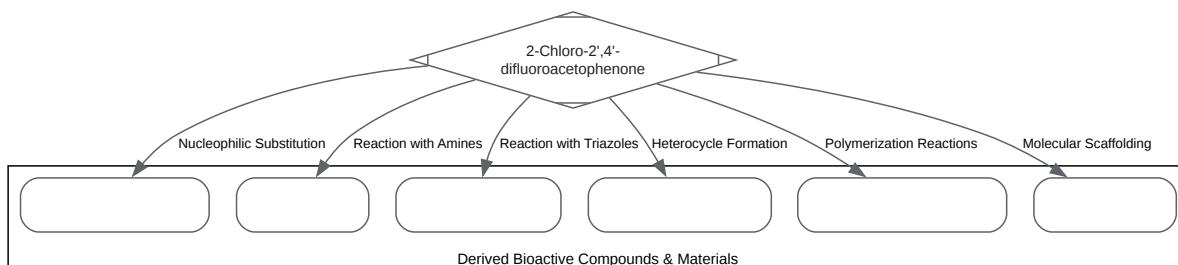


Figure 2: Applications as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Figure 2: Role as a versatile synthetic intermediate.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from established industrial and laboratory methods. [4] Materials:

- 1,3-Difluorobenzene
- Chloroacetyl chloride
- Anhydrous aluminum trichloride (AlCl_3)
- 3M Hydrochloric acid (HCl)
- Hexane (for recrystallization)
- Reaction vessel (four-necked flask), thermometer, dropping funnel, reflux condenser

Procedure:

- Charge the reaction vessel with 1,3-difluorobenzene (0.1 mol) and anhydrous aluminum trichloride (0.17 mol).

- Stir the mixture at 30-35°C for 30 minutes.
- Slowly add chloroacetyl chloride (0.12 mol) dropwise, maintaining the reaction temperature below 40°C.
- After the addition is complete, raise the temperature to 50-55°C and continue stirring for approximately 5 hours, or until the evolution of HCl gas ceases.
- Cool the reaction mixture to below 5°C in an ice-water bath.
- Carefully perform acid hydrolysis by slowly adding 3M HCl (20 mL), ensuring the temperature remains low.
- Pour the hydrolyzed mixture into distilled water to precipitate the crude product.
- Filter the solid, wash with water, and dry under reduced pressure.
- For purification, recrystallize the crude light yellow solid from hexane to obtain the final product.

Protocol 2: Quality Control using Gas Chromatography (GC)

Purity is often stated as $\geq 98\%$ (GC), indicating this is a standard quality control method. [2]

Objective: To determine the purity of a synthesized batch of **2-Chloro-2',4'-difluoroacetophenone**.

Instrumentation & Conditions:

- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
- Carrier Gas: Helium or Nitrogen.
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.

- Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min. Hold at 250°C for 5 minutes.
- Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.

Procedure:

- Inject 1 μ L of the prepared sample into the GC.
- Run the analysis using the specified temperature program.
- Identify the peak corresponding to **2-Chloro-2',4'-difluoroacetophenone** based on its retention time (determined using a standard if available).
- Calculate the purity by the area percent method: (Area of the main peak / Total area of all peaks) x 100%.

Safety and Handling

2-Chloro-2',4'-difluoroacetophenone is a hazardous substance and must be handled with appropriate precautions.

- Hazard Classifications: Acutely toxic if inhaled or swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. [3] It is also very toxic to aquatic life with long-lasting effects. [3]* Signal Word: Danger [3]* Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, a face shield, and a P3 respirator cartridge is mandatory. [3]* Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated area between 2-8°C. [2] Keep away from incompatible materials.
- Disposal: Dispose of contents and container to an approved waste disposal plant according to local, state, and federal regulations.

Conclusion

2-Chloro-2',4'-difluoroacetophenone is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, coupled with established synthetic routes, provides researchers with a reliable

platform for creating novel molecules with significant biological and material properties. A thorough understanding of its chemistry, handling requirements, and applications is essential for leveraging its full potential in the laboratory and in the development of next-generation pharmaceuticals and advanced materials.

References

- Benchchem. **2-Chloro-2',4'-difluoroacetophenone** | 51336-94-8. URL
- Tokyo Chemical Industry (India) Pvt. Ltd. **2-Chloro-2',4'-difluoroacetophenone** | 51336-94-8. URL
- Chem-Impex. **2-Chloro-2',4'-difluoroacetophenone**. URL
- Sigma-Aldrich. 2-Chloro-2',4'-difluoroacetophenone 98% | 51336-94-8. URL
- ChemicalBook. **2-Chloro-2',4'-difluoroacetophenone** Chemical Properties, Uses, Production. URL
- Guidechem. How can 2-CHLORO-2',5'-DIFLUOROACETOPHENONE be prepared more efficiently and safely? URL
- Google Patents. CN111518041A - Preparation method of 2'4' -difluoro-2- [1- (1H-1,2,4-triazolyl)] acetophenone. URL
- Sigma-Aldrich. 2-Chloro-2',4'-difluoroacetophenone 98 | 51336-94-8. URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Chloro-2',4'-difluoroacetophenone 98 | 51336-94-8 [sigmaaldrich.com]
- 4. 2-Chloro-2',4'-difluoroacetophenone | 51336-94-8 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [2-Chloro-2',4'-difluoroacetophenone CAS number lookup]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b028241#2-chloro-2-4-difluoroacetophenone-cas-number-lookup>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com